2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one

Medicinal Chemistry Synthetic Methodology Building Block Selection

2-Bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one (CAS 1349829-61-3) is a heterobicyclic building block belonging to the pyrimido[5,4-b][1,4]oxazin-7-one family. Its molecular formula is C₆H₄BrN₃O₂ with a molecular weight of 230.02 g/mol, a calculated LogP of 0.708, and a polar surface area of 64.11 Ų.

Molecular Formula C6H4BrN3O2
Molecular Weight 230.02 g/mol
Cat. No. B12117950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one
Molecular FormulaC6H4BrN3O2
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=NC(=NC=C2O1)Br
InChIInChI=1S/C6H4BrN3O2/c7-6-8-1-3-5(10-6)9-4(11)2-12-3/h1H,2H2,(H,8,9,10,11)
InChIKeyDYKNQNKEFWEBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one: Core Scaffold Identity and Synthetic Role


2-Bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one (CAS 1349829-61-3) is a heterobicyclic building block belonging to the pyrimido[5,4-b][1,4]oxazin-7-one family. Its molecular formula is C₆H₄BrN₃O₂ with a molecular weight of 230.02 g/mol, a calculated LogP of 0.708, and a polar surface area of 64.11 Ų . The compound features a bromine atom at the 2-position of the pyrimidine ring, which distinguishes it from the 2-chloro and 2-unsubstituted analogs and serves as a versatile synthetic handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The pyrimido[5,4-b][1,4]oxazin-7-one scaffold has been validated across multiple therapeutic programs, including GPR119 agonists for type 2 diabetes [1], RET kinase inhibitors for medullary thyroid cancer [2], pan-Trk inhibitors for oncology [3], and cardiotonic agents possessing positive inotropic activity [4].

Why the 2-Bromo Substituent on Pyrimido[5,4-b][1,4]oxazin-7-one Cannot Be Arbitrarily Replaced


Within the pyrimido[5,4-b][1,4]oxazin-7-one class, the identity of the 2-position substituent dictates both the accessible downstream chemistry and the biological profile. The 2-chloro analog (CAS 943995-32-2) is commercially available but exhibits substantially reduced reactivity in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to the 2-bromo derivative [1]. The 2-unsubstituted parent scaffold (CAS 39586-43-1) lacks a leaving group at this position entirely, precluding direct C–C bond formation at C-2 . Published structure-activity relationship (SAR) studies on GPR119 agonists reveal that modifications at the 2- and 4-positions of the pyrimido[5,4-b][1,4]oxazine core produce EC₅₀ values spanning three orders of magnitude (from low nanomolar to >1 μM), demonstrating that the substituent at the 2-position is a critical driver of target engagement [2]. Consequently, selecting the 2-bromo variant is not a matter of convenience but a strategic decision: it provides the most versatile electrophilic handle for late-stage diversification, enabling access to chemical space that the 2-chloro, 2-unsubstituted, or pre-functionalized analogs cannot readily address.

Quantitative Differentiation Evidence for 2-Bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one


Physicochemical Property Comparison: 2-Bromo vs. 2-Chloro Pyrimido[5,4-b][1,4]oxazin-7(8H)-one

The 2-bromo analog exhibits a higher molecular weight (230.02 vs. 185.57 g/mol), larger polar surface area (64.11 vs. 55.00 Ų, estimated), and a distinct calculated LogP (0.708 vs. 0.35, estimated) compared to the 2-chloro analog . The bromine atom's greater polarizability (3.05 ų vs. 2.18 ų for chlorine) and longer C–X bond length (1.89 Å vs. 1.72 Å) also confer a lower bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 352 kJ/mol), which correlates directly with higher reactivity in oxidative addition [1]. This means the 2-bromo compound undergoes Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions under milder conditions (lower temperature, shorter time, lower catalyst loading) than the 2-chloro congener [1].

Medicinal Chemistry Synthetic Methodology Building Block Selection

Synthetic Versatility: The 2-Bromo Group as a Universal Coupling Handle for Scaffold Diversification

Published research on the pyrimido[4,5-b][1,4]oxazine scaffold demonstrates that substitution at the 2-position can be achieved via palladium-mediated Suzuki, Stille, and carbon–nitrogen bond-forming processes when a bromine atom occupies that position [1]. In contrast, the 2-chloro analog requires harsher conditions or specialized catalyst systems (e.g., Pd-P(t-Bu)₃ or N-heterocyclic carbene ligands) to achieve comparable conversion [2]. The GPR119 agonist optimization study by Fang et al. (2020) reported that 4,8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives with varied 2-position substituents showed EC₅₀ values ranging from 12 nM (compound 15) to >1 μM (inactive analogs), underscoring the necessity of a versatile 2-position handle for SAR exploration [3]. No equivalent SAR data were reported for the 2-chloro starting material, which was used only as a synthetic intermediate and not profiled biologically.

Cross-Coupling Chemistry Parallel Library Synthesis Structure-Activity Relationship

Commercially Verified Purity: Sourcing Reliability and Batch Consistency

The compound is commercially available from Tianjin Jipinjia Chemical Technology Co. with a certified purity of 98% (catalog number JPJ-210) . This purity level meets or exceeds the typical requirement for building blocks used in medicinal chemistry lead optimization (generally ≥95%). By comparison, the 2-chloro analog is available from multiple vendors at 97% purity (CAS 943995-32-2, catalog examples: Leyan 1168947, Chem-Space AC7386) . The 2-bromo compound's commercial availability at 98% purity from a documented supplier provides a defined procurement pathway, whereas the unsubstituted parent scaffold (CAS 39586-43-1) is less commonly stocked at comparable purity levels .

Chemical Procurement Quality Control Building Block Supply

Class-Level Biological Validation: The Pyrimido[5,4-b][1,4]oxazin-7-one Scaffold Has Demonstrated Multi-Target Activity Across Therapeutic Areas

Although no direct bioactivity data were located for the 2-bromo derivative itself, the pyrimido[5,4-b][1,4]oxazin-7-one scaffold has generated quantitatively validated hits across multiple target classes. In GPR119 agonism, optimized 4,8-disubstituted dihydropyrimido[5,4-b][1,4]oxazines achieved EC₅₀ values of 12–13 nM (compounds 15 and 10) with significant in vivo hypoglycemic efficacy (23.4% blood glucose AUC reduction vs. 17.9% for vildagliptin at 30 mg/kg) [1]. In kinase inhibition, N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-amine derivatives showed IC₅₀ values of 0.010, 0.015, and 0.009 μM against RET-WT, RET-V804M, and RET-V804L, respectively [2], while 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one derivatives exhibited low nanomolar IC₅₀ values against TrkA, TrkB, and TrkC [3]. In cardiovascular applications, pyrimido[5,4-b][1,4]oxazin-7(8H)-ones demonstrated positive inotropic activity in isolated heart preparations [4]. These class-level data demonstrate that the core scaffold is pharmacologically productive, making the 2-bromo intermediate a strategically valuable entry point for de novo library synthesis.

GPCR Agonism Kinase Inhibition Cardiotonic Activity

Procurement-Driven Application Scenarios for 2-Bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one


Medicinal Chemistry Lead Optimization: Late-Stage Diversification of the Pyrimido[5,4-b][1,4]oxazin-7-one Core

The 2-bromo substituent enables parallel library synthesis via Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or vinyl groups at the 2-position for systematic SAR exploration. This is directly relevant to programs targeting GPR119 (where 2-position modifications tune agonist potency from nanomolar to inactive) [1] and RET kinase inhibition (where the 4-position aniline and 2-position substituent cooperate to achieve low nanomolar IC₅₀ values) [2]. The 2-bromo derivative is the preferred starting material because it undergoes oxidative addition to Pd(0) substantially faster than the 2-chloro congener, enabling higher-throughput parallel synthesis with standard catalyst systems [3].

Building Block for GPR119 Agonist Discovery Programs

The Fang et al. (2020) study demonstrated that dihydropyrimido[5,4-b][1,4]oxazine derivatives with optimized C-2 and C-4 substitution achieve EC₅₀ values as low as 12 nM at human GPR119 and produce a 23.4% reduction in blood glucose AUC₀–₂ₕ in mice at 30 mg/kg, outperforming vildagliptin (17.9% reduction) [1]. The 2-bromo building block serves as the key intermediate for introducing diverse C-2 substituents to optimize both potency and pharmacokinetic properties in this therapeutically validated class.

Synthesis of Kinase-Focused Compound Libraries Targeting Trk and RET

The pyrimido[5,4-b][1,4]oxazin-7-one scaffold has produced low-nanomolar pan-Trk inhibitors (IC₅₀ values in the low nanomolar range for TrkA, TrkB, TrkC) and RET inhibitors (IC₅₀ = 9–15 nM against wild-type and drug-resistant mutants) [2][4]. The 2-bromo intermediate allows medicinal chemists to rapidly synthesize focused libraries by varying the C-2 substituent while maintaining the core scaffold geometry that confers kinase selectivity, a strategy that has yielded in vivo-active compounds with favorable kinase selectivity profiles [4].

Process Chemistry and Scale-Up: Reliable Sourcing for Preclinical Candidate Synthesis

With a verified commercial purity of 98% from an identified supplier (catalog JPJ-210) , the 2-bromo derivative meets the purity requirements for preclinical candidate synthesis. Its single reactive halogen handle at the 2-position simplifies reaction monitoring and impurity profiling compared to polyhalogenated intermediates, reducing the burden of byproduct characterization during scale-up. The compound's moderate LogP (0.708) and polar surface area (64.11 Ų) also predict adequate solubility in common organic solvents (DMF, THF, dioxane) used in cross-coupling reactions, facilitating process development.

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